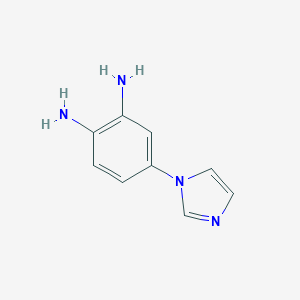

1-(3,4-Diaminophenyl)-1h-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-imidazol-1-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-8-2-1-7(5-9(8)11)13-4-3-12-6-13/h1-6H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHSUVGEODCRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3,4 Diaminophenyl 1h Imidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides atom-by-atom information on the chemical environment, connectivity, and spatial relationships within a molecule.

¹H NMR spectroscopy provides information on the electronic environment of protons in a molecule. The chemical shift (δ) of a proton is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups. In 1-(3,4-Diaminophenyl)-1H-imidazole derivatives, distinct signals are expected for the protons on the imidazole (B134444) ring and the diaminophenyl ring.

The protons of the imidazole ring typically appear in the aromatic region of the spectrum. acs.org The proton at the C2 position of the imidazole ring is generally the most deshielded, appearing at a higher chemical shift, while the protons at the C4 and C5 positions appear at slightly lower shifts. For example, in related N-aryl imidazole compounds, these protons can exhibit signals in the range of δ 7.1-7.8 ppm. chemicalbook.com

The protons on the diaminophenyl ring also resonate in the aromatic region. Their specific chemical shifts and splitting patterns are dictated by their position relative to the amino groups and the imidazole substituent. The two amino groups (-NH₂) will each produce a characteristic signal, often appearing as a broad singlet. The chemical shift of these N-H protons can be variable and is sensitive to solvent, concentration, and temperature. In a related compound, 2-(4-aminophenyl)-4,5-diphenyl-1H-imidazole, the NH₂ protons appear as a broad singlet at δ 5.36 ppm, while the aromatic protons are observed between δ 6.62 and 7.75 ppm. rasayanjournal.co.in

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Imidazole and Phenyl Moieties.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Imidazole C2-H | 7.7 - 8.5 | Singlet | Generally the most downfield imidazole proton. |

| Imidazole C4-H / C5-H | 7.1 - 7.8 | Doublet / Singlet | Chemical shifts are similar; coupling can be observed between them. chemicalbook.com |

| Phenyl Ring Protons | 6.6 - 7.8 | Doublet / Multiplet | Shifts depend on substitution pattern and proximity to amino and imidazole groups. rasayanjournal.co.in |

| Amino (-NH₂) Protons | 3.5 - 5.5 | Broad Singlet | Position can be variable and exchangeable with D₂O. rasayanjournal.co.in |

| Imidazole N-H | 10.0 - 12.5 | Broad Singlet | Only present if the imidazole nitrogen is protonated; often highly deshielded. rasayanjournal.co.in |

Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents on the derivative.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. While less sensitive than proton NMR, it offers a wider range of chemical shifts, often allowing for the resolution of every unique carbon atom.

For this compound derivatives, the carbon signals can be assigned to the imidazole and diaminophenyl rings. The carbons of the imidazole ring typically resonate in the range of δ 115-140 ppm. chemicalbook.comwisc.edu The C2 carbon usually appears at the lowest field (highest ppm value) due to its position between two nitrogen atoms. The C4 and C5 carbons appear at higher fields.

The carbons of the diaminophenyl ring will have shifts influenced by the electron-donating amino groups and the electron-withdrawing imidazole ring. Carbons directly attached to the nitrogen atoms of the amino groups will be shifted upfield compared to unsubstituted benzene (B151609) (δ 128.5 ppm). In contrast, the carbon atom bonded to the imidazole ring (C1') will be shifted downfield. For instance, in a similar structure, 2-(4-aminophenyl)-4,5-diphenyl-1H-imidazole, the phenyl carbons appear in a range from δ 113.62 to 149.17 ppm. rasayanjournal.co.in

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Imidazole and Phenyl Moieties.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Imidazole C2 | 135 - 145 | Most downfield carbon of the imidazole ring. pitt.edu |

| Imidazole C4 / C5 | 115 - 130 | Upfield relative to C2. chemicalbook.comrasayanjournal.co.in |

| Phenyl C-N (Imidazole) | 130 - 140 | Carbon attached to the imidazole nitrogen. |

| Phenyl C-NH₂ | 140 - 150 | Carbons attached to the amino groups are significantly shielded. rasayanjournal.co.in |

| Other Phenyl Carbons | 110 - 130 | Shifts are influenced by the relative positions of the substituents. rasayanjournal.co.inwisc.edu |

Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents on the derivative. Accurate assignments are typically confirmed with 2D NMR techniques.

While 1D NMR provides chemical shifts, 2D NMR experiments are essential for establishing the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu A COSY spectrum of a this compound derivative would show cross-peaks between adjacent protons on the phenyl ring, confirming their relative positions. It would also show correlations between the C4-H and C5-H protons of the imidazole ring if they are coupled. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear 2D experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached. epfl.ch An HSQC spectrum is invaluable for definitively assigning the ¹³C signals by correlating them to their known ¹H counterparts. For example, the proton signal for C2-H would show a cross-peak with the ¹³C signal for the C2 carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). youtube.com HMBC is crucial for connecting different parts of the molecule and for assigning quaternary carbons (carbons with no attached protons). For the target molecule, HMBC would show correlations from the imidazole protons to the carbons of the phenyl ring, and vice-versa, confirming the N-phenyl linkage. It would also show correlations from the phenyl protons to the quaternary carbons of the phenyl ring, aiding in their assignment. epfl.ch

Vibrational Spectroscopy for Molecular Structure and Bonding

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The resulting spectrum provides characteristic absorption bands for various functional groups. ijpsonline.com For this compound derivatives, key diagnostic peaks would be expected. mdpi.com

The N-H stretching vibrations of the primary amino groups (-NH₂) on the phenyl ring typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic rings (phenyl and imidazole) is observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are found in the 1400-1650 cm⁻¹ region. The C-N stretching vibrations for the aryl-amine and aryl-imidazole bonds appear in the 1250-1360 cm⁻¹ range. researchgate.net

Table 3: Key FT-IR Vibrational Frequencies for this compound Derivatives.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amino group) | 3300 - 3500 | Medium - Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium - Weak |

| C=N Stretch (Imidazole ring) | 1580 - 1650 | Medium |

| C=C Stretch (Aromatic rings) | 1400 - 1600 | Medium - Strong |

| C-N Stretch (Aryl-N) | 1250 - 1360 | Medium - Strong |

| Aromatic C-H Bend (Out-of-plane) | 750 - 900 | Strong |

Note: Frequencies are approximate and can be influenced by the molecular environment and substituents. mdpi.comresearchgate.net

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often give strong Raman signals.

For this compound derivatives, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibrations of the aromatic rings. The C=C stretching vibrations of the phenyl and imidazole rings would be prominent in the Raman spectrum. The symmetric breathing modes of the rings, which are often weak in the IR spectrum, would be clearly visible in the Raman spectrum. This technique can be a powerful tool for studying the adsorption and orientation of such molecules on surfaces, for example, in corrosion inhibition studies where the interaction of the imidazole ring with a metal surface is of interest. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules, including derivatives of this compound. While specific mass spectral data for this compound is not extensively detailed in public literature, the expected outcomes can be inferred from the analysis of closely related compounds and fundamental principles of mass spectrometry.

The molecular formula for this compound is C₉H₁₀N₄, which corresponds to a theoretical monoisotopic mass of 174.0905 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be anticipated at an m/z (mass-to-charge ratio) of 174. This peak provides direct confirmation of the compound's molecular weight.

The fragmentation pattern of this compound under mass spectrometry is expected to be influenced by the stability of the aromatic and heterocyclic rings, as well as the presence of the two amino groups. The fragmentation would likely proceed through several key pathways:

Loss of Aminic Species: Initial fragmentation may involve the loss of an amino radical (•NH₂) to yield a fragment at m/z 158, or the loss of ammonia (B1221849) (NH₃) to produce a fragment at m/z 157.

Imidazole Ring Cleavage: The imidazole ring itself can undergo characteristic cleavage. A common fragmentation for N-aryl imidazoles involves the cleavage of the imidazole ring, which can lead to the formation of various smaller charged fragments.

Phenyl Ring Fragmentation: The diaminophenyl ring can also fragment, although this is generally less favorable than the loss of substituents.

High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the parent ion and its fragments, providing an additional layer of certainty in the structural elucidation. For instance, HRMS analysis of a related compound, 1-(4-aminophenyl)-1H-imidazole, has been documented in the literature. nih.gov

| Predicted Fragment | Structure | Predicted m/z | Notes |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₉H₁₀N₄]⁺ | 174 | Represents the intact molecule. |

| [M-NH₂]⁺ | [C₉H₈N₃]⁺ | 158 | Loss of an amino radical. |

| [M-NH₃]⁺ | [C₉H₇N₃]⁺ | 157 | Loss of ammonia. |

| [Diaminophenyl Cation]⁺ | [C₆H₇N₂]⁺ | 107 | Cleavage of the bond between the phenyl and imidazole rings. |

| [Imidazole Cation]⁺ | [C₃H₃N₂]⁺ | 67 | Cleavage of the bond between the phenyl and imidazole rings. |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, the structural characteristics can be projected based on similar reported structures of aminophenyl- and nitrophenyl-imidazole derivatives. nih.goviucr.org

The process of single-crystal XRD involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the atomic positions can be determined. mdpi.com

For this compound, it is anticipated that the molecule would crystallize in a centrosymmetric or non-centrosymmetric space group, with the exact packing arrangement dictated by the optimization of intermolecular forces. mdpi.com A key structural feature would be the dihedral angle between the planes of the phenyl and imidazole rings. In related structures like 1-(4-nitrophenyl)-1H-imidazole, this angle is small, suggesting a nearly coplanar arrangement that maximizes π-conjugation. However, steric hindrance and crystal packing forces can lead to more twisted conformations. iucr.org

The presence of two amino groups and the N-H group on the imidazole ring would lead to a rich network of intermolecular hydrogen bonds. These N-H···N and N-H···H interactions would be the dominant forces governing the crystal packing, likely forming extended chains or sheets. nih.goviucr.org These interactions are crucial for the stability of the crystal lattice.

Below is a table of expected or comparative crystallographic parameters for this compound, based on data from analogous compounds.

| Crystallographic Parameter | Expected Value / Feature | Reference/Basis |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for similar aromatic and heterocyclic compounds. mdpi.commdpi.com |

| Space Group | e.g., P2₁/c, P2₁2₁2₁, Pbca | Dependent on molecular symmetry and packing. mdpi.com |

| Unit Cell Dimensions (Å) | a, b, c ≈ 5-20 Å; β ≈ 90-110° | Typical range for small organic molecules. mdpi.commdpi.com |

| Phenyl-Imidazole Dihedral Angle | 5-45° | Based on values for related nitrophenyl and aminophenyl imidazoles. iucr.org |

| Intermolecular Interactions | Extensive N-H···N hydrogen bonding | The two amino groups and imidazole N-H are strong hydrogen bond donors. nih.gov |

The detailed structural information obtained from XRD is fundamental for understanding the structure-property relationships of these compounds and for the rational design of new materials with specific functionalities.

Computational Chemistry and Theoretical Investigations of 1 3,4 Diaminophenyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal tool for investigating the electronic structure and geometry of molecules like 1-(3,4-Diaminophenyl)-1H-imidazole.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For a molecule like this compound, this would involve determining the bond lengths, bond angles, and dihedral angles between the imidazole (B134444) ring and the diaminophenyl group. Conformational analysis would further explore the different spatial orientations of the amino groups and the phenyl ring relative to the imidazole ring, and their corresponding energy differences. However, specific optimized geometrical parameters for this compound are not available in the current scientific literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and its potential for electronic transitions. For this compound, a HOMO-LUMO analysis would reveal how the diaminophenyl and imidazole moieties contribute to its electronic frontier orbitals. Unfortunately, specific HOMO and LUMO energy values and their corresponding orbital plots for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, an MEP analysis would identify the reactive sites, such as the nitrogen atoms of the imidazole ring and the amino groups on the phenyl ring. Without specific computational studies, a detailed MEP map and its analysis for this compound cannot be provided.

Reactivity Indices and Fukui Functions

Global and local reactivity descriptors, derived from DFT calculations, offer quantitative measures of a molecule's reactivity. These include chemical potential, hardness, softness, and the electrophilicity index. Fukui functions are local reactivity descriptors that pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. A comprehensive study on this compound would involve the calculation and interpretation of these indices to predict its chemical behavior. Such specific data is currently unavailable.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the interactions between orbitals within a molecule. It provides a detailed picture of charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. For this compound, an NBO analysis would elucidate the electronic interactions between the imidazole ring and the diaminophenyl substituent, including the donation of electron density from the lone pairs of the amino groups into the aromatic system. Specific NBO analysis results, such as stabilization energies from second-order perturbation theory, are not documented for this compound.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Molecules with significant charge transfer characteristics, often found in donor-pi-acceptor systems, can exhibit non-linear optical (NLO) properties. These materials are of great interest for applications in photonics and optoelectronics. Theoretical predictions of NLO properties, such as the first hyperpolarizability (β), can be performed using computational methods. The presence of electron-donating amino groups and the aromatic system in this compound suggests it might possess NLO activity. However, without specific theoretical calculations, it is not possible to provide quantitative predictions of its NLO properties. Studies on other imidazole derivatives have shown that they can be promising candidates for NLO materials. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape, stability, and flexibility of a molecule like this compound.

In a typical MD simulation of this compound, the molecule would be placed in a simulated environment, often a box of solvent molecules such as water, to mimic physiological conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. Through the simulation, the molecule's trajectory is tracked, revealing its preferred shapes (conformations) and how it transitions between them.

The stability of different conformers can be assessed by analyzing their population during the simulation and by calculating the root-mean-square deviation (RMSD) of the atomic positions from a reference structure. A stable conformation will exhibit smaller fluctuations in its RMSD over time. Furthermore, advanced sampling techniques can be employed to enhance the exploration of the conformational space and overcome high energy barriers, ensuring a more comprehensive understanding of the molecule's flexibility.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions involved in close contacts with neighboring molecules. While a crystal structure for this compound is not available in the searched literature, we can describe the expected findings based on analyses of similar imidazole derivatives. elsevierpure.comnih.govresearchgate.netnih.gov

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. The surface is colored according to various properties, most commonly the normalized contact distance (dnorm), which highlights intermolecular contacts shorter than the van der Waals radii as red spots. These red areas indicate strong interactions, such as hydrogen bonds.

For this compound, the two amino groups and the imidazole ring are expected to be key players in forming a network of intermolecular hydrogen bonds. The amino groups can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring can act as acceptors. Therefore, prominent red spots on the dnorm map would be anticipated around these functional groups.

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes the intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. Different types of interactions have characteristic shapes in the fingerprint plot. For the title compound, one would expect to see sharp spikes corresponding to N-H···N or N-H···O (if co-crystallized with a solvent like water) hydrogen bonds.

Table 1: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Hypothetical)

| Contact Type | Expected Contribution (%) |

| H···H | 30 - 40 |

| C···H/H···C | 20 - 30 |

| N···H/H···N | 15 - 25 |

| C···C (π-π stacking) | 5 - 10 |

| Other | < 5 |

Note: This table is hypothetical and based on typical values for similar aromatic, hydrogen-bonding molecules. The actual values would depend on the specific crystal packing.

Computational Modeling of Molecular Interactions

Computational modeling of molecular interactions, often employing methods like Density Functional Theory (DFT), provides a detailed understanding of the electronic structure and reactivity of a molecule. rsc.org These calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For this compound, DFT calculations would likely begin with a geometry optimization to find the most stable three-dimensional structure of the molecule in the gas phase. This would provide precise bond lengths and angles. The vibrational analysis would not only help in interpreting experimental spectra but also confirm that the optimized structure is a true energy minimum.

The HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of chemical stability; a larger gap suggests higher stability. nih.gov For this compound, the amino groups are electron-donating and would be expected to contribute significantly to the HOMO, while the imidazole ring, being electron-deficient, would likely be a major component of the LUMO.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps show the charge distribution on the surface of the molecule, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For the title compound, the nitrogen atoms of the imidazole ring and the amino groups would likely be regions of negative potential, while the hydrogen atoms of the amino groups would be regions of positive potential.

Table 2: Predicted Molecular Properties of this compound from DFT Calculations (Hypothetical)

| Property | Predicted Value/Observation |

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | 3.5 to 5.0 eV |

| Dipole Moment | 3.0 to 4.0 Debye |

| Key MEP Features | Negative potential on imidazole and amino nitrogens; Positive potential on amino hydrogens |

Note: The values in this table are estimates based on calculations for analogous molecules and serve as an illustration of the data that would be obtained from a specific DFT study.

Coordination Chemistry of 1 3,4 Diaminophenyl 1h Imidazole and Its Derivatives

Ligand Properties of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. ajol.info These nitrogen atoms are key to the coordinating ability of 1-(3,4-diaminophenyl)-1H-imidazole. One of the nitrogen atoms is of a pyridinic type, meaning it has a lone pair of electrons in an sp2 hybrid orbital that is readily available for coordination with a metal center. The other nitrogen is of a pyrrolic type, and its lone pair is part of the aromatic π-system, making it less available for coordination. This distinction allows the imidazole group to act as a monodentate ligand, primarily through the pyridinic nitrogen.

The electron-rich nature of the imidazole ring makes it a strong σ-donor, which is a desirable characteristic for forming stable metal complexes. The electronic properties of the imidazole ring can be further tuned by the substituents on the ring, which in turn influences the donor strength of the nitrogen atoms and the stability of the resulting metal complexes.

Chelation Potential of the Diaminophenyl Moiety

The 1,2-diaminophenyl (or o-phenylenediamine) portion of the molecule introduces another crucial aspect to its coordination behavior: the potential for chelation. The two adjacent amino groups can coordinate to a single metal ion, forming a stable five-membered chelate ring. This chelation effect significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate amine ligands.

The combination of the imidazole nitrogen and one or both of the amino groups from the diaminophenyl moiety allows this compound to act as a bidentate or even a tridentate ligand. This multidentate character is a key factor in the formation of complex and varied coordination architectures.

Formation of Metal-Organic Complexes and Coordination Polymers

The ability of this compound to act as a versatile ligand, capable of both monodentate and multidentate coordination, facilitates the formation of a wide array of metal-organic complexes and coordination polymers. rsc.orgrsc.org These structures can range from simple discrete molecules to extended one-, two-, or three-dimensional networks. mdpi.comrsc.orgresearchgate.net The final architecture is influenced by factors such as the metal-to-ligand ratio, the coordination geometry of the metal ion, the presence of counter-ions, and the reaction conditions. science.gov

Transition Metal Complexes (e.g., Co(II), Tc(IV, V, VII))

Cobalt(II) Complexes: Cobalt(II) ions are known to form a variety of complexes with imidazole-based ligands. nih.govrsc.org These complexes often exhibit interesting magnetic and spectral properties. With this compound, cobalt(II) can form complexes where it is coordinated by the imidazole nitrogen and/or the amino groups of the diaminophenyl moiety. Depending on the stoichiometry and reaction conditions, these complexes can adopt different geometries, such as tetrahedral or octahedral. hilarispublisher.comjocpr.com For instance, in the presence of other ligands, such as halides, the coordination sphere around the Co(II) ion can be completed, leading to the formation of mixed-ligand complexes. rsc.org

Technetium (Tc) Complexes: The coordination chemistry of technetium is of significant interest due to the use of its metastable isotope, 99mTc, in radiopharmaceutical imaging. researchgate.net Technetium can exist in various oxidation states, with Tc(IV), Tc(V), and Tc(VII) being common in coordination complexes. mdpi.com Ligands containing soft donor atoms like nitrogen are effective for chelating technetium. The diaminophenyl group of this compound can provide a stable chelation site for technetium ions. For example, the [Tc(CO)3]+ core is a common precursor for the synthesis of technetium radiopharmaceuticals, and it readily coordinates with tridentate ligands. itn.pt The combination of the imidazole nitrogen and the two amino groups could provide the necessary donor atoms to form a stable complex with this core.

Role as N-Heterocyclic Carbene (NHC) Ligand Precursors in Catalysis

Beyond its direct use as a ligand, this compound can serve as a precursor for the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of powerful ligands that have revolutionized the field of catalysis. beilstein-journals.org They are typically generated by the deprotonation of an imidazolium (B1220033) salt, which is the precursor. scripps.edu

Applications of 1 3,4 Diaminophenyl 1h Imidazole in Advanced Materials

Corrosion Inhibition Mechanisms on Metal Surfaces

No research studies were identified that specifically examine the corrosion inhibition properties of 1-(3,4-Diaminophenyl)-1H-imidazole on any metal surface. The efficacy of many organic compounds, particularly those containing nitrogen-rich heterocyclic rings like imidazole (B134444), as corrosion inhibitors stems from their ability to adsorb onto a metal surface and form a protective film. scirp.org This adsorption can occur through the interaction of lone pair electrons on nitrogen atoms with the vacant d-orbitals of the metal. scirp.org However, without experimental data, the specific mechanisms and efficiency for this compound remain unknown.

There are no available studies that model the adsorption behavior of this compound on metal surfaces. Adsorption isotherm models such as Langmuir and Temkin are crucial for understanding the inhibitor-metal interaction. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Temkin model considers heterogeneous surfaces and lateral interactions between adsorbed molecules. gssrr.org Studies on other imidazole derivatives have shown that their adsorption can often be described by the Langmuir isotherm model. gssrr.orgmdpi.com For instance, the adsorption of certain imidazole-based ionic liquids on carbon steel surfaces was found to follow this model. mdpi.com

Specific electrochemical data for this compound as a corrosion inhibitor is not present in the available literature. Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard methods to evaluate the performance of corrosion inhibitors. nih.govresearchgate.net Potentiodynamic polarization curves can determine if an inhibitor acts on anodic, cathodic, or both reactions. nih.gov EIS studies provide information on the charge transfer resistance, which is indicative of the protective properties of the inhibitor film. dntb.gov.ua Research on various imidazole derivatives has demonstrated their potential to act as mixed-type inhibitors, effectively reducing both anodic metal dissolution and cathodic hydrogen evolution. nih.gov

Development of Functional Materials with Tunable Properties

No literature was found detailing the synthesis or application of functional materials derived from this compound. The imidazole core is a versatile building block in the synthesis of functional materials due to its unique chemical properties and ability to be functionalized. mdpi.comnih.gov The presence of the diaminophenyl group on this compound suggests potential for polymerization or incorporation into larger molecular architectures, but no such materials have been reported.

Optoelectronic Applications (e.g., Nonlinear Optics)

There are no published experimental or theoretical studies on the optoelectronic or nonlinear optical (NLO) properties of this compound. Imidazole-containing compounds have been investigated for their potential in optoelectronic devices, with some derivatives showing fluorescent properties or significant NLO responses. mdpi.comnih.govsemanticscholar.org The NLO properties of organic materials are often associated with π-conjugated systems and the presence of electron-donating and electron-accepting groups, which can lead to large molecular hyperpolarizabilities. semanticscholar.org The specific optical characteristics of this compound have not been investigated.

Mechanistic Investigations of Chemical Transformations Involving 1 3,4 Diaminophenyl 1h Imidazole

Reaction Pathway Elucidation through Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the complex reaction mechanisms of heterocyclic compounds. While specific computational studies on 1-(3,4-diaminophenyl)-1H-imidazole are not extensively documented in publicly available literature, the mechanistic insights from closely related analogs, such as 5-amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile, provide a strong foundation for understanding its reactivity. cup.edu.inrsc.org

Studies on similar aminophenyl-tethered imidazoles have utilized DFT to rationalize the formation of various fused heterocyclic systems. cup.edu.inrsc.org For instance, in reactions with mono- or bis-electrophiles, the regioselectivity of ring closure to form either a six-membered imidazo[1,2-a]quinoxaline (B3349733) or a seven-membered benzo[f]imidazo[1,5-a] ijcce.ac.irbanglajol.infomdpi.comtriazepine can be predicted and explained. cup.edu.inrsc.org These computational models typically involve calculating the energy profiles of different possible reaction pathways, identifying transition states, and determining the kinetic and thermodynamic favorability of each route.

For this compound, DFT calculations could be employed to investigate several key transformations:

Intramolecular Cyclization: The proximity of the imidazole (B134444) nitrogen and one of the amino groups on the phenyl ring could facilitate intramolecular cyclization reactions under specific conditions, leading to the formation of tricyclic systems. Computational studies can predict the most likely cyclization pathway and the stability of the resulting products.

Protonation Sites: The molecule possesses multiple basic nitrogen atoms (two in the imidazole ring and two in the diamino-phenyl group). Computational analysis can predict the most favorable protonation sites, which is crucial for understanding its behavior in acidic media and its role as a ligand in coordination chemistry.

A hypothetical DFT study on the reaction of this compound with a generic aldehyde could elucidate the preference for the formation of a six-membered ring via a Pictet-Spengler type reaction, a common transformation for related compounds. cup.edu.inrsc.org The calculated energy barriers for the different cyclization pathways would provide a quantitative measure of the reaction's feasibility and selectivity.

Kinetic Studies of Chemical Conversions (e.g., N-Arylation)

Palladium-catalyzed N-arylation reactions are a common method for forming C-N bonds with imidazoles and anilines. acs.org The kinetics of these reactions are influenced by several factors:

Catalyst System: The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand, significantly impacts the reaction rate and selectivity. Biarylphosphine ligands have been shown to be particularly effective for the N-arylation of hindered primary amines. mit.edu

Base: The nature and concentration of the base are critical. The base is required to deprotonate the imidazole or amine nitrogen, making it nucleophilic. However, an excess of base can sometimes lead to catalyst deactivation.

Aryl Halide: The reactivity of the aryl halide partner follows the general trend: I > Br > Cl. The electronic properties of the aryl halide also play a role, with electron-withdrawing groups generally accelerating the reaction.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species, thereby affecting the reaction kinetics.

A typical kinetic study would involve monitoring the concentration of reactants and products over time using techniques like HPLC or NMR spectroscopy. This data can then be used to determine the reaction order with respect to each component and to elucidate the rate law. For the N-arylation of this compound, one would expect the reaction to be selective, with the more nucleophilic amino groups potentially competing with the imidazole nitrogen for arylation. Kinetic studies would be invaluable in determining the conditions that favor arylation at a specific site.

Below is a table summarizing typical conditions for the N-arylation of related imidazole and aniline (B41778) substrates, which could serve as a starting point for optimizing the N-arylation of this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Arylating Agent | Substrate Type | Reference |

| Pd₂(dba)₃ / Biarylphosphine Ligand | NaOtBu | Toluene | 80-110 | Aryl Bromide/Chloride | Hindered Primary Amine | mit.edu |

| CuI / 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Dioxane | 110 | Aryl Iodide/Bromide | Imidazole/Benzimidazole (B57391) | mit.edu |

| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Aryl Bromide | Aniline | acs.org |

Role of Amine Functionalities in Further Derivatization Reactions

The two primary amine functionalities on the phenyl ring of this compound are key to its versatility, serving as handles for a wide range of derivatization reactions. These reactions can lead to the formation of new heterocyclic systems, polymers, and other complex molecules with tailored properties.

The reactivity of the amine groups is influenced by their position on the aromatic ring and the electronic effects of the imidazole substituent. The ortho- and para-positions of the amine groups relative to each other allow for specific types of reactions, particularly those involving the formation of fused rings.

Some of the key derivatization reactions involving the amine functionalities include:

Formation of Benzimidazoles: The 1,2-diamine arrangement on the phenyl ring is a classic precursor for the synthesis of benzimidazoles. Reaction with aldehydes, carboxylic acids, or their derivatives leads to the formation of a new five-membered ring fused to the phenyl ring. The specific substituent on the resulting benzimidazole can be controlled by the choice of the electrophilic partner.

Formation of Quinoxalines: Condensation of the 1,2-diamine with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil (B1666583), results in the formation of quinoxalines, a class of nitrogen-containing heterocycles with important biological activities.

Acylation and Sulfonylation: The amine groups can be readily acylated with acyl chlorides or anhydrides to form amides, or sulfonylated with sulfonyl chlorides to form sulfonamides. These reactions can be used to introduce a variety of functional groups and to modify the electronic properties and solubility of the molecule.

Polymerization: The diamine functionality makes this compound a valuable monomer for the synthesis of high-performance polymers such as polyamides, polyimides, and poly(benzimidazole)s (PBIs). These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties. For example, polymerization with a dicarboxylic acid chloride would yield a polyamide containing imidazole moieties.

The following table summarizes some of the potential derivatization reactions of the amine functionalities of this compound and the resulting products.

| Reagent | Reaction Type | Product Class |

| Aldehyde or Carboxylic Acid | Cyclocondensation | Benzimidazole |

| 1,2-Dicarbonyl Compound | Cyclocondensation | Quinoxaline |

| Acyl Chloride / Anhydride | Acylation | Diamide |

| Sulfonyl Chloride | Sulfonylation | Disulfonamide |

| Dicarboxylic Acid / Diacyl Chloride | Polycondensation | Polyamide |

| Dianhydride | Polycondensation | Polyimide |

Future Research Perspectives and Methodological Advancements for 1 3,4 Diaminophenyl 1h Imidazole

Development of Greener Synthetic Routes

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic organic chemistry, compelling a shift away from hazardous solvents and reagents towards more environmentally benign alternatives. nih.gov For the synthesis of imidazole (B134444) derivatives, this has spurred research into methodologies that are not only safer but also more efficient in terms of atom economy and waste reduction. nih.govnih.gov

Future research in the synthesis of 1-(3,4-Diaminophenyl)-1H-imidazole and its analogs is expected to focus on several key areas of green chemistry:

Solvent-Free and Alternative Solvent Systems: A significant push is being made to replace traditional, often toxic, organic solvents. semanticscholar.org Research into solvent-free reaction conditions, or the use of greener solvents like water or deep eutectic solvents (DES), is a promising avenue. arabjchem.org For instance, some imidazole syntheses have been successfully carried out under solvent-free conditions, leading to cleaner reactions and simplified work-up procedures. semanticscholar.org

Catalyst Innovation: The development and use of reusable, non-toxic catalysts is another critical aspect. semanticscholar.org Heterogeneous catalysts, such as silica-supported reagents (e.g., TiCl3-SiO2, P2O5-SiO2) and magnetic nanoparticles, offer advantages like easy separation from the reaction mixture and the potential for multiple reuse cycles without significant loss of activity. semanticscholar.org

Energy-Efficient Methods: The use of alternative energy sources like ultrasound and microwave irradiation has been shown to accelerate reaction rates, improve yields, and reduce reaction times for the synthesis of imidazole derivatives. nih.govnih.govresearchgate.net These techniques often lead to milder reaction conditions and can be more energy-efficient than conventional heating methods. nih.govresearchgate.net

An example of a greener approach is the one-pot, multi-component synthesis of 2-aryl-4-phenyl-1H-imidazoles using ultrasound irradiation, which offers benefits such as milder conditions, good atom economy, and minimal waste. nih.gov While not specific to this compound, these methodologies provide a clear roadmap for developing more sustainable synthetic protocols for this compound.

Exploration of Novel Derivatization Pathways

The functional groups of this compound—the imidazole ring and the diaminophenyl moiety—offer rich opportunities for derivatization. Future research will likely focus on creating libraries of novel compounds with tailored properties for various applications.

Targeted Functionalization: The imidazole core is a versatile scaffold that can be modified at various positions. mdpi.com The nitrogen atoms, for example, can be alkylated or arylated to modulate the electronic properties and steric bulk of the molecule. The carbon atoms of the imidazole ring can also be functionalized through various C-H activation strategies, a rapidly developing area in organic synthesis. mdpi.com

Diaminophenyl Group Modifications: The two amino groups on the phenyl ring are prime sites for a wide range of chemical transformations. They can be acylated, alkylated, or used as starting points for the construction of new heterocyclic rings, leading to more complex, fused-ring systems. arabjchem.org For instance, the reaction of o-phenylenediamines with various reagents is a well-established route to benzimidazole (B57391) derivatives, suggesting that the vicinal amino groups of this compound could be similarly cyclized. arabjchem.orgresearchgate.net

Supramolecular Chemistry: The imidazole moiety is known for its ability to participate in non-covalent interactions, such as hydrogen bonding and metal coordination. nih.gov This opens up possibilities for the design and synthesis of supramolecular assemblies, where this compound acts as a building block. These assemblies could have applications in areas like molecular recognition, sensing, and materials science. nih.gov

A notable example of derivatization is the use of dabsyl chloride for the precolumn derivatization of 1H-4-substituted imidazole compounds, enabling their sensitive detection by HPLC. nih.gov This highlights how derivatization can be a powerful tool not only for creating new molecules but also for developing analytical methods.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, properties, and reactivity. ontosight.ai For this compound, advanced computational modeling will be instrumental in several key areas:

Predicting Molecular Properties: Density Functional Theory (DFT) is a powerful method for calculating a wide range of molecular properties, including optimized geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties like HOMO-LUMO energy gaps. researchgate.netbiointerfaceresearch.comnih.gov These calculations can help to understand the charge distribution within the molecule and predict its reactivity towards electrophiles and nucleophiles. researchgate.netnih.gov

Elucidating Reaction Mechanisms: Computational modeling can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. rsc.org This is particularly valuable for understanding the mechanisms of complex reactions, such as the synthesis or derivatization of this compound, and for designing more efficient reaction conditions.

Structure-Property Relationships: By systematically modifying the structure of this compound in silico and calculating the resulting changes in properties, it is possible to establish quantitative structure-property relationships (QSPRs). biointerfaceresearch.com This can guide the rational design of new derivatives with desired characteristics, for example, by predicting how different substituents on the phenyl ring or imidazole moiety will affect the molecule's electronic or optical properties. beilstein-journals.org

Recent studies on other imidazole derivatives have successfully used DFT to analyze hyperconjugative interactions, charge delocalization, and to simulate spectra for comparison with experimental data. researchgate.net These approaches can be directly applied to this compound to gain a deeper understanding of its fundamental chemical nature.

Integration with Emerging Spectroscopic Techniques

While standard spectroscopic techniques like NMR, IR, and mass spectrometry will continue to be essential for the characterization of this compound and its derivatives, the integration of emerging and more advanced spectroscopic methods will provide unprecedented levels of detail. banglajol.info

Advanced NMR Techniques: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for the unambiguous assignment of proton and carbon signals, especially for more complex derivatives. Solid-state NMR could also provide valuable information about the structure and dynamics of the compound in the solid state.

Chemical Exchange Saturation Transfer (CEST) MRI: A particularly exciting development is the use of imidazole-based compounds as contrast agents for CEST MRI. nih.gov This technique relies on the chemical exchange of labile protons on the contrast agent with water protons. By synthesizing derivatives of this compound with appropriate labile protons, it may be possible to develop novel CEST agents for applications such as pH or perfusion imaging. nih.gov For example, imidazole-4,5-dicarboxyamides have been shown to be effective CEST agents with tunable pH sensitivity. nih.gov

Time-Resolved Spectroscopy: To study the excited-state dynamics of this compound, for instance, in the context of its potential use in photochemistry or as a fluorescent probe, time-resolved spectroscopic techniques like transient absorption and time-resolved fluorescence will be invaluable. These methods can track the evolution of excited states on femtosecond to microsecond timescales, providing detailed information about photophysical processes.

The structural elucidation of newly synthesized imidazole derivatives is routinely accomplished using a combination of FT-IR, 1H NMR, 13C NMR, and mass spectrometry. banglajol.info The future will see these standard methods augmented by more specialized techniques to probe specific aspects of the molecule's structure and function.

Q & A

Q. What are the key synthetic methodologies for preparing 1-(3,4-diaminophenyl)-1H-imidazole, and how can reaction conditions be optimized?

A common approach involves coupling 3,4-diaminophenyl derivatives with imidazole under catalytic conditions. For example, copper-catalyzed Ullmann-type coupling (using CuI, K₂CO₃, and DMF at 120°C under argon) has been employed for analogous imidazole derivatives . Optimization may include adjusting catalyst loading (e.g., 0.1 eq. CuI), solvent polarity (DMF vs. DMSO), and reaction duration (24–120 hours). Purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, and X-ray crystallography) characterize the structure of this compound?

- NMR : ¹H and ¹³C NMR can confirm the imidazole ring protons (δ 7.0–8.5 ppm) and aromatic protons from the diaminophenyl group. Coupling constants reveal substitution patterns .

- X-ray crystallography : Determines dihedral angles between the imidazole and phenyl rings (e.g., 35–69° in similar compounds), hydrogen bonding (C–H⋯O/N interactions), and crystal packing .

- IR : Identifies NH₂ stretching (3300–3500 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹) .

Q. What safety protocols are essential for handling aromatic imidazole derivatives like this compound?

- Use fume hoods to avoid inhalation of fine powders.

- Wear nitrile gloves and lab coats to prevent skin contact, as some imidazoles exhibit toxicity or sensitization .

- Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation of the diaminophenyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

- DFT calculations : Optimize molecular geometry, calculate frontier orbitals (HOMO-LUMO gaps), and predict charge distribution to assess reactivity .

- Molecular docking : Screen against target proteins (e.g., TGR5 receptors or kinases) to evaluate binding affinities. For example, imidazole derivatives can form hydrogen bonds with Asp1222 in hinge regions of enzymes .

- ADMET analysis : Predict pharmacokinetics (logP, solubility) and toxicity using tools like SwissADME or ProTox-II .

Q. What strategies resolve contradictions in biological activity data for imidazole derivatives across studies?

- Dose-response standardization : Use ED₅₀ values (effective dose for 50% response) from MES tests or cellular assays to compare potency .

- Structural analogs : Synthesize derivatives with controlled substituents (e.g., halogenation at R₁/R₂ positions) to isolate structure-activity relationships (SAR) .

- Meta-analysis : Apply QSAR models (e.g., CoMSIA) to correlate electronic/steric descriptors (logP, molar refractivity) with activity trends .

Q. How do regioselective functionalization techniques (e.g., Pd-catalyzed C–H activation) modify this compound for targeted applications?

- C–H arylation : Introduce aryl groups at specific positions using Pd(OAc)₂ and ligands (e.g., PPh₃) to enhance π-stacking interactions in materials science .

- Late-stage diversification : Attach fluorophores or biotin tags via Suzuki-Miyaura coupling for imaging or pull-down assays .

- Solvent effects : Polar aprotic solvents (DMSO) improve yields in cross-coupling reactions .

Q. What role do crystal packing and intermolecular interactions play in the stability of this compound?

- Hydrogen bonding : NH₂ groups form chains via C–H⋯N interactions, stabilizing the lattice .

- π-π stacking : Aromatic rings align face-to-face (3.5–4.0 Å spacing), influencing melting points and solubility .

- Hydrophobic pockets : Bulky substituents (e.g., biphenyl groups) occupy solvent regions, reducing hygroscopicity .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for amine-sensitive reactions .

- Characterization : Combine SC-XRD with Hirshfeld surface analysis to map intermolecular contacts .

- Bioactivity : Validate computational predictions with in vitro assays (e.g., EGFR inhibition IC₅₀ measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.